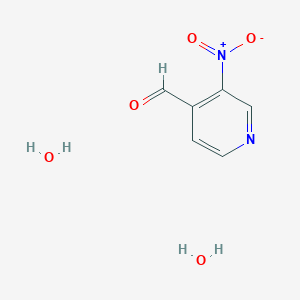![molecular formula C10H14FNO B1457526 Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine CAS No. 1528146-40-8](/img/structure/B1457526.png)
Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine
Overview
Description
Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine is a synthetic compound belonging to the class of phenethylamines. It has gained attention in recent years due to its potential therapeutic effects and recreational use. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position on the benzyl ring, along with an ethylamine side chain.
Mechanism of Action
Target of Action
Many substituted phenethylamines, which this compound is a derivative of, are known to interact with various receptors in the central nervous system .
Mode of Action
It’s worth noting that many substituted phenethylamines are known to interact with their targets through various mechanisms, including acting as central nervous system stimulants, hallucinogens, and appetite suppressants .
Biochemical Pathways
It’s worth noting that many substituted phenethylamines are known to affect a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Many substituted phenethylamines are known to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The benzene ring is nitrated, followed by the reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary amines.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-methoxyphenethylamine): Similar structure but lacks the ethylamine side chain.
(4-Fluoro-3-methoxyamphetamine): Contains an additional methyl group on the amine.
(4-Fluoro-3-methoxyphenylpropanolamine): Similar structure with a hydroxyl group on the propyl chain.
Uniqueness
Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine is unique due to its specific substitution pattern on the benzyl ring and the presence of an ethylamine side chain. This combination of functional groups contributes to its distinct chemical and biological properties, differentiating it from other phenethylamine derivatives.
Properties
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(11)10(6-8)13-2/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVHDBMDSSCAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)

![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)
![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)









